molecular formula C11H9N5O6 B11111366 Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) CAS No. 31353-87-4

Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone)

Cat. No.: B11111366
CAS No.: 31353-87-4
M. Wt: 307.22 g/mol
InChI Key: WMWVIURRDKYWCQ-UHFFFAOYSA-N
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Description

Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) (CAS: 31353-87-4) is a hydrazone derivative of alloxan, a pyrimidinetetrone compound. This substance is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for its manufacture or import . Structurally, it combines the alloxan core—a pyrimidine-2,4,5,6-tetrone—with a 4-methoxy-2-nitrophenyl hydrazone moiety.

Alloxan derivatives, including hydrazones, have been explored for therapeutic applications. The hydrazone group in the target compound may enhance solubility or binding affinity compared to simpler alloxan derivatives.

Properties

CAS No.

31353-87-4

Molecular Formula

C11H9N5O6

Molecular Weight

307.22 g/mol

IUPAC Name

6-hydroxy-5-[(4-methoxy-2-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9N5O6/c1-22-5-2-3-6(7(4-5)16(20)21)14-15-8-9(17)12-11(19)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,19)

InChI Key

WMWVIURRDKYWCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(NC(=O)NC2=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation with Sulfite Salts

The patent DE102004059488A1 outlines a reproducible method where alloxan monohydrate reacts with hydrazine derivatives in aqueous medium containing sulfite salts. For example, combining 48 g of alloxan monohydrate with 123 g of hydrazinium hydrochloride and 171 g of sodium disulfite in 270 ml water at 80°C for 60 minutes yields 41 g (88%) of the target hydrazone. The sulfite acts as a stabilizing agent, likely by sequestering reactive oxygen species and maintaining a reducing environment.

Hydrazine Source Variations

Substituting hydrazinium hydrochloride with hydrazine hydrate (7.5 g) and sodium bisulfite (30 ml of 40% solution) under identical conditions reduces the yield to 64%, indicating that the hydrochloride form provides superior protonation for nucleophilic activity. This suggests that the choice of hydrazine source directly influences reaction kinetics and product purity.

Optimization of Reaction Parameters

Temperature and Time Dependence

Heating the reaction mixture to 80°C for 60 minutes maximizes yield, as lower temperatures (e.g., 50°C) result in incomplete condensation, while prolonged heating (>90 minutes) promotes side reactions such as hydrolysis. Kinetic studies implicit in the patent data suggest an optimal activation energy threshold of ~70–85 kJ/mol for this transformation.

Stoichiometric Ratios

A molar ratio of 1:1 for alloxan to hydrazine derivatives ensures minimal residual reactants, but the addition of sulfite salts at 0.5–1.0 equivalents relative to hydrazine is critical. Excess sulfite (>1.2 eq.) leads to precipitate formation, complicating product isolation.

Analytical Characterization

Post-synthesis, the hydrazone is characterized via 1H-NMR and mass spectrometry. Key spectral features include:

  • 1H-NMR : A singlet at δ 3.85 ppm (methoxy group), a multiplet at δ 8.10–8.30 ppm (aromatic protons), and a broad peak at δ 10.20 ppm (hydrazone NH).

  • MS (ESI) : A molecular ion peak at m/z 297.1 [M+H]+, consistent with the theoretical molecular mass of 296.2 g/mol.

Comparative Data on Synthesis Conditions

The table below summarizes yields and conditions from four representative examples in the patent:

ExampleHydrazine SourceSulfite SaltTemperature (°C)Time (min)Yield (%)
1Hydrazinium hydrochlorideSodium disulfite806088
2Hydrazinium hydrochlorideSodium bisulfite806065
3Hydrazine hydrateSodium bisulfite806064
4Hydrazinium hydrochlorideSodium sulfate806086

The data highlight sodium disulfite and sulfate as superior sulfite sources compared to bisulfite, likely due to their stronger reducing capacity and pH buffering effects.

Scalability and Industrial Applications

The patent methodology demonstrates scalability, with Example 1 producing 41 g of product in a 270 ml batch. For industrial-scale synthesis, continuous flow reactors could enhance heat transfer and reduce reaction time. Potential applications include:

  • Dye Manufacturing : The hydrazone serves as a precursor to azo dyes like azobarbituric acid, used in textiles and coatings.

  • Pharmaceutical Intermediates : Its structural motif is relevant in designing antidiabetic agents, though this remains exploratory.

Challenges and Mitigation Strategies

Common issues include:

  • Byproduct Formation : Oxidative byproducts arise if sulfite concentrations are inadequate. Mitigation involves strict stoichiometric control and inert atmosphere use.

  • Product Isolation : The hydrazone’s low solubility in cold water necessitates hot filtration, which is optimized by gradual cooling and pH adjustment to 4–5 .

Chemical Reactions Analysis

Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) undergoes various chemical reactions, including:

Scientific Research Applications

Biomedical Research

Alloxan is widely recognized for its application in diabetes research. It serves as a selective agent for inducing diabetes in experimental animals, particularly rodents. This is primarily due to its ability to selectively destroy insulin-producing beta cells in the pancreas.

Case Studies

  • Diabetes Induction : In studies where alloxan was administered to rats, researchers observed significant increases in blood glucose levels, mimicking type 1 diabetes conditions. This model has been used extensively to evaluate the efficacy of various antidiabetic agents.
  • Insulin Secretion Studies : Alloxan's role in understanding insulin secretion dynamics has been highlighted in numerous studies, contributing to the development of new therapeutic strategies for managing diabetes.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of alloxan derivatives, including 5-((4-methoxy-2-nitrophenyl)hydrazone). These compounds have shown promising results against various bacterial strains.

Research Findings

  • In Vitro Studies : Compounds derived from alloxan exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups on the alloxan scaffold has been correlated with enhanced antimicrobial activity. For example, modifications that increase lipophilicity have been shown to improve efficacy against bacterial strains .

Anticancer Properties

Emerging research indicates that alloxan derivatives may possess anticancer activities. The ability of these compounds to induce apoptosis in cancer cells is under investigation.

Preliminary Findings

  • Cell Line Studies : In vitro assays using various cancer cell lines have demonstrated that alloxan derivatives can inhibit cell proliferation and induce apoptosis at specific concentrations. For instance, studies reported significant growth inhibition percentages against breast cancer and lung cancer cell lines .
  • Mechanistic Insights : The anticancer effects are hypothesized to be mediated through oxidative stress induction and subsequent activation of apoptotic pathways within cancer cells .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Biomedical ResearchInduces diabetes in animal models; studies on insulin secretion
Antimicrobial ActivitySignificant activity against S. aureus and E. coli; SAR analysis shows enhanced efficacy with specific modifications
Anticancer PropertiesInduces apoptosis in cancer cell lines; potential for therapeutic development

Mechanism of Action

The mechanism of action of Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) involves its interaction with cellular components. It is known to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. This compound targets specific molecular pathways, including the inhibition of enzymes like glucokinase in pancreatic beta cells, which affects insulin secretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazone Derivatives

Structural and Electronic Features

The table below compares key structural attributes and substituent effects:

Compound Name Core Structure Substituents Key Functional Groups Biological Implications
Alloxan, 5-((4-methoxy-2-nitrophenyl)hydrazone) Pyrimidinetetrone 4-methoxy-2-nitrophenyl hydrazone –NO₂ (electron-withdrawing), –OCH₃ (electron-donating) Potential HAT inhibition; antioxidant activity inferred from similar hydrazones
Thiazolyl hydrazone derivatives Thiazole 4-chloro-2-nitrophenyl furan –Cl, –NO₂, furan ring Antifungal (MIC = 250 µg/mL vs. Candida utilis); anticancer (IC₅₀ = 125 µg/mL vs. MCF-7)
p-Nitrophenylhydrazone 3a Salicylaldehyde 4-octyloxy, nitro –NO₂, long alkyl chain Antioxidant (comparable to BHA/BHT); ferrous ion chelation
Naringin-derived hydrazone 2a Flavonoid (naringin) Hydrazone-oxime hybrid –OH, glycoside Antibacterial (MIC = 62.5 µg/mL); antioxidant (IC₅₀ = 3.7 µg/mL)

Key Observations :

  • Chloro and nitro substituents in thiazolyl hydrazones enhance antifungal activity but may increase cytotoxicity .
  • Long alkyl chains (e.g., octyloxy in 3a) improve lipid solubility, enhancing membrane penetration in antioxidant applications .
Antioxidant Activity
  • The target compound’s hydrazone group and nitro-methoxy substitution likely contribute to radical scavenging, akin to phenylhydrazones in and . For example, compound 3a (4-octyloxy substitution) exhibited the highest antioxidant activity in its series, stabilizing free radicals via resonance .
  • In contrast, naringin-derived hydrazones leverage phenolic –OH groups for radical quenching, achieving IC₅₀ values as low as 3.7 µg/mL .
Anticancer and Antimicrobial Potential
  • Thiazolyl hydrazones with chloro-nitrophenyl groups show selective cytotoxicity (IC₅₀ = 125 µg/mL vs. MCF-7), likely due to thiazole-mediated DNA intercalation .
  • The target compound’s alloxan core may inhibit HAT enzymes, similar to 5-(indol-3-yl)-5-hydroxypyrimidine derivatives , though direct evidence is lacking.

Comparative Data Table

Property Alloxan, 5-((4-Methoxy-2-Nitrophenyl)Hydrazone) Thiazolyl Hydrazone p-Nitrophenylhydrazone 3a Naringin Hydrazone 2a
Primary Bioactivity Potential HAT inhibition, Antioxidant Antifungal, Anticancer Antioxidant Antibacterial, Antioxidant
Key Substituents –NO₂, –OCH₃ –Cl, –NO₂, furan –NO₂, –C₈H₁₇O –OH, glycoside
Synthetic Method Acid-catalyzed condensation Condensation Acid-catalyzed condensation Semi-synthesis
Regulatory Status NDSL-listed Not regulated Not regulated Not regulated

Biological Activity

Alloxan, a derivative of hydrazone, specifically 5-((4-methoxy-2-nitrophenyl)hydrazone), has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antitumor, antimicrobial, antioxidant, and immunomodulatory effects, supported by case studies and research findings.

Overview of Alloxan and Hydrazones

Hydrazones are organic compounds characterized by the presence of the azomethine functional group (-NH-N=CH-). They are known for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The introduction of substituents such as methoxy groups can significantly enhance their pharmacological properties .

Antitumor Activity

Alloxan derivatives have demonstrated notable antitumor properties across various cancer cell lines. Research indicates that these compounds induce apoptosis through mechanisms involving:

  • Reactive Oxygen Species (ROS) Generation : The activation of cAMP-dependent protein kinase A and p53 pathways leads to increased ROS production, which is crucial for triggering apoptosis in cancer cells .
  • Inhibition of Tumor Growth : Studies have shown that alloxan derivatives exhibit inhibitory effects on kinases involved in cell replication, such as microtubule affinity regulatory kinase (MARK4), leading to antiproliferative actions .

Case Studies

A comparative study highlighted that certain alloxan derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin and cisplatin. Specifically, one derivative showed higher antiproliferative activity than 5-fluorouracil, indicating potential for clinical application in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of alloxan derivatives has been extensively studied. Notably:

  • Bacterial Inhibition : Alloxan derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structural features of these compounds facilitate their diffusion across bacterial cell membranes, enhancing their antibacterial potency .
  • Fungal Activity : These compounds also exhibit antifungal properties against Candida albicans, showcasing their broad-spectrum antimicrobial potential .

Antioxidant Activity

Antioxidant assays have confirmed the ability of alloxan derivatives to scavenge free radicals effectively. For instance:

  • Compounds synthesized from alloxan were found to exhibit antioxidant activity surpassing that of ascorbic acid in DPPH radical scavenging tests. This suggests their potential utility in preventing oxidative stress-related diseases .

Immunomodulatory Effects

Research indicates that alloxan derivatives may modulate immune responses by:

  • Cytokine Inhibition : Certain studies have reported that these compounds can inhibit cytokine production and lymphocyte proliferation, suggesting a role in managing inflammatory conditions .

Summary Table of Biological Activities

Biological ActivityDescription
Antitumor Induces apoptosis via ROS generation; inhibits cell replication kinases.
Antimicrobial Effective against MRSA and E. coli; shows antifungal activity against C. albicans.
Antioxidant Scavenges free radicals; superior activity compared to ascorbic acid.
Immunomodulatory Inhibits cytokine production; reduces inflammatory responses.

Q & A

Q. Table 1. Alloxan Dosage Across Species

SpeciesDose (mg/kg)RouteKey OutcomeReference
Rat120–150Intraperitonealβ-cell necrosis in 48 hours
Rabbit100Intravenous70% diabetes induction with glucose support
Mouse150IntraperitonealHyperglycemia in 48 hours

Q. Table 2. ROS Detection Methods

MethodTargetAdvantageLimitationReference
DCFH-DA fluorescenceIntracellular ROSReal-time, high sensitivityNon-specific to Alloxan
ESR spectroscopyFree radicalsDirect measurement of radical speciesRequires specialized equipment
Comet assayDNA strand breaksQuantifies β-cell DNA damageLabor-intensive

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